PhIP.HCl

Analytical Chemistry Ames Test In Vitro Toxicology

PhIP.HCl is the hydrochloride salt of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), the most abundant heterocyclic amine (HCA) formed during high-temperature cooking of meat and fish. Supplied as a crystalline powder with a certified purity of ≥99.0% (HPLC) and molecular formula C₁₃H₁₂N₄·HCl (MW 260.72), this compound is manufactured for biochemistry applications and is indicated for mutagenicity testing (Ames test) and carcinogenicity research.

Molecular Formula C13H13ClN4
Molecular Weight 260.72 g/mol
CAS No. 271241-42-0
Cat. No. B12785897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhIP.HCl
CAS271241-42-0
Molecular FormulaC13H13ClN4
Molecular Weight260.72 g/mol
Structural Identifiers
SMILESCN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N.Cl
InChIInChI=1S/C13H12N4.ClH/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14;/h2-8H,1H3,(H2,14,15,16);1H
InChIKeyHXHJWFHXXVSWAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PhIP.HCl (CAS 271241-42-0): Certified Heterocyclic Amine Mutagen Reference Standard for Genetic Toxicology and Carcinogenesis Research Procurement


PhIP.HCl is the hydrochloride salt of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), the most abundant heterocyclic amine (HCA) formed during high-temperature cooking of meat and fish [1]. Supplied as a crystalline powder with a certified purity of ≥99.0% (HPLC) and molecular formula C₁₃H₁₂N₄·HCl (MW 260.72), this compound is manufactured for biochemistry applications and is indicated for mutagenicity testing (Ames test) and carcinogenicity research .

Why PhIP.HCl Cannot Be Interchanged with IQ, MeIQx, or Other Heterocyclic Amine Analogs in Critical Research Applications


Despite structural kinship within the aminoimidazoazaarene class, PhIP diverges from in-class comparators such as IQ (2-amino-3-methylimidazo[4,5-f]quinoline), MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline), and MeIQ across multiple dimensions of genotoxic mechanism. PhIP exhibits an inverted potency profile between bacterial and mammalian assay systems: it is 50–300-fold less mutagenic than MeIQ/MeIQx in Salmonella TA1538 yet exerts greater genotoxicity in repair-deficient mammalian CHO cells [1]. Its metabolic activation is uniquely bifurcated — CYP1A2 catalyzes hepatic N2-hydroxylation, while CYP1A1 enables extrahepatic activation, with the CYP1A1 pathway contributing disproportionately to PhIP bioactivation compared with IQ and MeIQx [2]. Furthermore, PhIP does not require O-acetyltransferase (NAT) for genotoxic activation in CHO cells, in contrast to IQ, which shows strict NAT dependence [3]. These mechanistic divergences mean that experimental outcomes obtained with IQ or MeIQx cannot be extrapolated to PhIP, and vice versa, making compound-specific procurement essential for research aiming to model dietary HCA exposure, tissue-specific carcinogenesis, or mammalian genotoxicity [4].

PhIP.HCl Quantitative Differentiation Evidence: Head-to-Head Data Against MeIQx, IQ, MeIQ, and Free-Base PhIP for Informed Compound Selection


Aqueous Solubility Advantage of the Hydrochloride Salt Form Over PhIP Free Base for Biological Assay Compatibility

PhIP.HCl (CAS 271241-42-0) is the hydrochloride salt form that provides direct aqueous solubility critical for biological assay preparation. In contrast, PhIP free base (CAS 105650-23-5) has a pKa of 5.6 and is insoluble in water under alkaline conditions, requiring organic co-solvents such as DMSO with sonication and heating to 60°C for dissolution [1]. The Fujifilm Wako PhIP.HCl product specification explicitly states water solubility (水に溶ける), enabling direct preparation of aqueous dosing solutions without organic co-solvent carryover that may confound cellular and bacterial mutagenicity assays .

Analytical Chemistry Ames Test In Vitro Toxicology Formulation

PhIP as the Predominant Heterocyclic Amine by Mass Abundance in Cooked Meat: Quantitative Superiority Over MeIQx, IQ, and Other HCAs

Quantitative analysis of heterocyclic amines in cooked meats and fish demonstrates that PhIP is the single most abundant HCA by mass, reaching levels of 0.56–69.2 ng/g across tested food matrices. This is approximately 10.7-fold higher than the next most abundant HCA, MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline), which was measured at 0.64–6.44 ng/g. All other HCAs quantified, including IQ and DiMeIQx, were present at substantially lower levels of 0.03–2.50 ng/g [1]. This mass dominance makes PhIP the primary contributor to total dietary HCA exposure and the most relevant compound for exposure biomarker development and human risk assessment studies.

Dietary Exposure Food Chemistry Biomonitoring Risk Assessment

Inverse Genotoxicity Potency Profile: PhIP Is a Weak Bacterial Mutagen but a Potent Mammalian Cell Genotoxin Relative to MeIQx and IQ

PhIP displays a unique inverse potency relationship across test systems that distinguishes it from IQ and MeIQx. In Salmonella typhimurium YG1019 with rat-liver S9 activation, PhIP induced only 5 revertants/ng, compared with 3,800 rev/ng for 8-MeIQx and 3,480 rev/ng for IQ — representing an approximately 760-fold lower bacterial mutagenic potency for PhIP relative to MeIQx [1]. However, in repair-deficient CHO cells (UV5 line), PhIP exhibited marked differential cytotoxicity with a ratio of 6 between repair-deficient and repair-proficient cells, and was 50- to 300-fold more potent as a mammalian cell genotoxin relative to its bacterial mutagenicity ranking [2]. Furthermore, in the C3H/M2 fibroblast transformation assay, PhIP induced the highest transformation frequency (9.2 transformed foci per 10⁴ surviving cells at 15 µM) among six HAAs tested, exceeding 8-MeIQx (5.5 at 50 µM) and IQ (6.3 at 50 µM) [1].

Genetic Toxicology Mammalian Cell Mutagenesis DNA Repair Ames Test

Unique Estrogen Receptor Alpha (ERα) Agonism: PhIP Activates ERα and Stimulates MCF-7 Breast Cancer Cell Proliferation, Unlike MeIQx and Other HCAs

PhIP possesses a unique endocrine-disrupting property among heterocyclic amines: it acts as an estrogen receptor alpha (ERα) agonist. In MCF-7 human breast cancer cells, PhIP increases cell proliferation and activates ERα-mediated transcription, a property not shared by MeIQx, IFP, or other tested heterocyclic amines. Both computational docking and NMR analysis confirmed that PhIP binds competitively with estradiol (E2) within the native E2-binding cavity of the ERα ligand-binding domain. In vitro assays demonstrated that PhIP, in contrast to the other heterocyclic amines, activates the ERα receptor and stimulates MCF-7 proliferation, whereas MeIQx and the hydroxylated PhIP metabolite N2-hydroxy-PhIP inhibit ERα activation [1]. This estrogenic activity is proposed to contribute to PhIP's tissue-specific mammary carcinogenicity observed in female rats.

Breast Cancer Endocrine Disruption Estrogen Receptor Tissue-Specific Carcinogenesis

Superior Colon Tumor Induction in the DSS-Promoted Mouse Model: PhIP Achieves 45% Incidence vs 22% for MeIQx and 24% for IQ

In a direct head-to-head colon carcinogenesis study, C57BL/6J mice were fed PhIP, MeIQx, or IQ at 300 ppm for 12 weeks followed by dextran sulfate sodium (DSS) promotion. After 20 weeks, PhIP induced colon tumors (including adenocarcinomas) at an incidence of 45% — approximately 2-fold higher than MeIQx (22%) and 1.9-fold higher than IQ (24%). All three compound groups were significantly different from the DSS-alone control (0%) at p < 0.05 or p < 0.01 [1]. This demonstrates that under identical experimental conditions with identical dosing, PhIP provides substantially greater tumor yield, translating to higher statistical power and reduced animal numbers required per experimental group.

Colon Carcinogenesis In Vivo Toxicology Tumorigenesis Rodent Bioassay

PhIP.HCl Procurement Application Scenarios: Where This Compound Demonstrably Outperforms MeIQx, IQ, and Free-Base PhIP


Mammalian Cell Genotoxicity and DNA Repair Mechanism Studies

PhIP.HCl is the preferred HCA reference compound for mammalian genotoxicity assays (hprt mutagenesis, comet assay, micronucleus test, CHO cell cytotoxicity) because it exhibits potent mammalian cell genotoxicity while being a weak bacterial mutagen, in direct contrast to MeIQx and IQ. Its differential cytotoxicity ratio of 6 in repair-deficient vs repair-proficient CHO cells makes it an ideal probe for DNA repair pathway investigations. The hydrochloride salt's aqueous solubility eliminates DMSO solvent artifacts in cell-based assays. [1] [2]

Dietary HCA Exposure Biomarker Development and Human Biomonitoring Studies

As the HCA present at the highest mass concentration in cooked meats (0.56–69.2 ng/g, approximately 10.7-fold higher than MeIQx), PhIP serves as the primary reference standard for developing and validating biomarkers of dietary HCA exposure, including urinary PhIP metabolites, PhIP-DNA adducts, and PhIP-hemoglobin adducts. The high-purity PhIP.HCl analytical standard (≥99.0% HPLC) from Fujifilm Wako is specified for exactly these applications. [1]

Breast Cancer and Estrogen Receptor-Mediated Carcinogenesis Models

PhIP.HCl is the only HCA standard that activates ERα and stimulates MCF-7 breast cancer cell proliferation, uniquely enabling studies of hormone-receptor-mediated dietary carcinogenesis. MeIQx and other HCAs inhibit rather than activate ERα, making them inappropriate substitutes for this research domain. This estrogenic activity provides the mechanistic basis for PhIP's mammary carcinogenicity in female rat models. [1]

Colon Carcinogenesis In Vivo Efficacy Models Requiring High Tumor Yield

For rodent colon carcinogenesis studies employing DSS promotion, PhIP.HCl delivers approximately 2-fold higher colon tumor incidence (45%) than MeIQx (22%) or IQ (24%) at equivalent dosing (300 ppm), translating to superior statistical power and reduced animal numbers. This makes PhIP.HCl the most cost-effective HCA standard for colon cancer research programs requiring robust in vivo tumor endpoints. [1]

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